Dihydroxyaluminium sodium carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

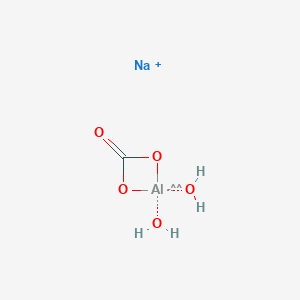

Chemical Identity: Dihydroxyaluminium sodium carbonate (CH₂AlNaO₅) is an aluminum-based antacid with a molecular weight of 143.994 g/mol. It is recognized by multiple synonyms, including Sodium (carbonato)dihydroxyaluminate(1-) and Minicid . Its structure combines aluminum hydroxide and sodium carbonate, forming a complex that neutralizes gastric acid while minimizing gas production compared to pure carbonates.

Pharmaceutical Use:

Primarily used to treat heartburn and peptic ulcers, it acts by neutralizing hydrochloric acid (HCl) in the stomach. USP standards specify a purity range of 98.3–107.9% . Regulatory agencies, including the FDA and EMA, classify it as an anti-ulcer agent (Unique Ingredient Identifier: 84H8Z9550J) .

Production:

Synthesized via reaction between an ionic aluminum salt and excess sodium carbonate in aqueous sodium hydroxide (pH 7.2–10.5) .

Preparation Methods

Ionic Aluminium Salt–Sodium Carbonate Reaction

Reaction Mechanism and Stoichiometry

The most widely adopted industrial method involves reacting ionic aluminium salts (e.g., AlCl₃, Al₂(SO₄)₃) with a stoichiometric excess of sodium carbonate (Na₂CO₃) in aqueous medium under alkaline conditions. The reaction proceeds as follows:

3Na2CO3+AlCl3+2H2O→NaAl(OH)2CO3+3NaCl+2NaHCO3

Sodium hydroxide (NaOH) is added to convert NaHCO₃ to Na₂CO₃, ensuring no bicarbonate remains in the final product :

2NaHCO3+2NaOH→2H2O+2Na2CO3

The overall reaction simplifies to:

Na2CO3+AlCl3+2NaOH→NaAl(OH)2CO3+3NaCl

Process Parameters and Optimization

Key parameters for maximizing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–80°C (60°C ideal) | Enhances reaction kinetics without decomposing product |

| pH | 10.2–10.5 | Prevents DASC solubilization while neutralizing bicarbonate |

| Na₂CO₃:Al salt ratio (wt/wt) | ≥10:1 | Ensures stoichiometric excess for complete Al salt conversion |

| Residence time | 2–3 hours | Balances reaction completion and throughput |

A continuous manufacturing setup (Fig. 1) employs a stirred reactor, filtration units, and filtrate recycling to maintain sodium carbonate saturation (~10 wt%) while precipitating sodium chloride (~20 wt%) . This design reduces raw material costs by 50% compared to batch processes.

Sodium Aluminate Carbonation Method

Critical Process Variables

Yield depends on three factors:

-

Molar ratio (Na₂O/Al₂O₃): A ratio of 1.25 maximizes dawsonite formation, whereas higher ratios favor boehmite (AlO(OH)) .

-

Temperature: 60–80°C optimizes crystallization kinetics.

-

CO₂ introduction rate: Slow carbonation (5.5 hours) prevents aluminum hydroxide gel formation.

Table 1: Yield Variation with Carbonation Conditions

| Na₂O/Al₂O₃ | Temperature (°C) | CO₂ Rate (L/min) | Yield (%) |

|---|---|---|---|

| 1.25 | 60 | 0.5 | 78 |

| 1.50 | 70 | 0.7 | 65 |

| 1.00 | 50 | 0.3 | 42 |

This method achieves 78% yield under optimal conditions but requires precise control to avoid byproducts like bayerite (Al(OH)₃) .

Traditional Aluminium Alkoxide Method

Reaction with Sodium Bicarbonate

Historically, DASC was synthesized using aluminium isopropylate and sodium bicarbonate:

Al(OCH(CH3)2)3+3NaHCO3→NaAl(OH)2CO3+3CH(CH3)2OH+CO2

Limitations and Cost Analysis

While this method produces high-purity DASC, it faces two drawbacks:

-

High cost: Aluminium alkoxides are expensive compared to ionic aluminium salts.

-

Batch dependency: Scalability is limited by the need for sequential washing and drying steps.

Industrial adoption has declined since the 1980s, with the ionic salt method reducing production costs by 50% .

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for Industrial Feasibility

| Method | Cost (USD/kg) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Ionic salt–Na₂CO₃ | 12–15 | 95–98 | High | Moderate (NaCl waste) |

| Sodium aluminate–CO₂ | 18–22 | 90–93 | Medium | Low |

| Aluminium alkoxide | 30–35 | 99 | Low | High (organic waste) |

The ionic salt method dominates due to its cost-effectiveness and compatibility with continuous manufacturing. However, the sodium aluminate route offers environmental advantages by utilizing CO₂ sequestration .

Scientific Research Applications

Scientific Research Applications

Dihydroxyaluminium sodium carbonate has several notable applications in scientific research:

Chemistry

- Reagent in Chemical Reactions : DASC serves as a reagent in various chemical reactions, particularly in studies involving acid-base neutralization. It is commonly utilized to standardize acid-neutralizing capacity in laboratory settings.

- Synthesis : The compound can be synthesized through reactions involving aluminum salts and sodium carbonate under controlled pH conditions (7.2 to 10.5). This synthesis process can be optimized for yield and purity .

Medicine

- Antacid Formulation : DASC is a key ingredient in many over-the-counter antacid medications. Its mechanism involves neutralizing excess stomach acid, which alleviates symptoms associated with gastritis and peptic ulcers .

- Bioavailability Studies : Research indicates that DASC can influence the bioavailability of certain medications, potentially affecting the absorption of drugs such as dehydrocholic acid. Understanding these interactions is essential for patients on multiple medications.

Biological Research

- pH Regulation : In biological systems, DASC plays a role in maintaining pH balance, which is crucial for various physiological processes. Its ability to neutralize acids makes it valuable in studies related to gastric physiology .

- Cytoprotective Effects : There are indications that DASC may enhance the production of bicarbonate ions and prostaglandins, contributing to cytoprotection in gastric mucosa .

Case Study 1: Efficacy in Gastric Disorders

A clinical study evaluated the effectiveness of DASC in patients suffering from duodenal ulcers. Patients were administered doses ranging from 500 to 1500 mg four to six times daily. Results indicated significant symptom relief and improved gastric pH levels within a few days of treatment .

Case Study 2: Interaction with Other Medications

In another study focusing on drug interactions, researchers found that co-administration of DASC with dehydrocholic acid led to decreased serum levels of the latter. This finding emphasizes the importance of monitoring medication regimens for patients using DASC alongside other treatments.

Mechanism of Action

The primary mechanism of action of dihydroxyaluminum sodium carbonate is its ability to neutralize stomach acid. When ingested, it reacts with hydrochloric acid in the stomach to form water, carbon dioxide, and salts, thereby reducing acidity. This neutralization reaction helps alleviate symptoms of heartburn and indigestion .

Comparison with Similar Compounds

Chemical and Pharmacological Properties

Key Observations :

- Gas Production : this compound generates less CO₂ than calcium carbonate or sodium bicarbonate, reducing bloating risks .

- Sodium Content : Its sodium content (15.2–16.8%) is lower than sodium bicarbonate (27.4%) but may still contraindicate use in hypertensive patients .

- Aluminum Safety : Like aluminum hydroxide, long-term use may risk aluminum accumulation, particularly in renal impairment .

Efficacy and Clinical Use

Biological Activity

Dihydroxyaluminium sodium carbonate (DASC) is a compound primarily recognized for its role as an antacid, widely used in the treatment of gastric acidity and peptic ulcers. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

DASC has the chemical formula HO 2AlOCO2Na and is classified as a small molecule. It is typically prepared by reacting an ionic aluminum salt with sodium carbonate in an aqueous medium. The compound exhibits antacid properties by neutralizing gastric acid, thereby increasing the pH in the stomach and providing relief from heartburn and indigestion .

Mechanism of Action:

- Neutralization of Gastric Acid: DASC reacts with hydrochloric acid (HCl) in the stomach to form aluminum chloride and sodium bicarbonate, leading to a reduction in acidity.

- Mucosal Protection: It may also enhance mucosal defenses by promoting the secretion of protective mucus and bicarbonate .

Therapeutic Applications

DASC is primarily used as an antacid but has shown potential in various therapeutic contexts:

- Gastrointestinal Disorders: Effective in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.

- Phage Therapy: Recent studies have explored its use as a neutralizing agent in phage therapy for antibiotic-resistant infections. In a clinical study involving patients with chronic infections, DASC was administered to neutralize gastric acidity before phage treatment, showing promising outcomes in reducing inflammatory markers .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic efficacy of DASC:

- Antiulcer Activity: A study demonstrated that DASC effectively reduces ulcer formation induced by histamine in guinea pigs. The results indicated significant protection against gastric mucosal damage .

- Inflammatory Response Modulation: In a retrospective analysis involving patients with antibiotic-resistant infections, DASC was used to neutralize gastric juice prior to phage therapy. The study observed a significant decrease in C-reactive protein (CRP) levels over time, suggesting a potential role in modulating inflammation associated with bacterial infections .

- Drug Interaction Studies: DASC has been shown to decrease the absorption of certain medications, including cholic acid and dolutegravir, which may impact their therapeutic efficacy. This highlights the importance of monitoring drug interactions when DASC is co-administered with other therapies .

Data Summary

The following table summarizes key findings related to the biological activity of DASC:

Chemical Reactions Analysis

Neutralization Reactions

Dihydroxyaluminium sodium carbonate reacts with acids to neutralize them, forming salts, water, and carbon dioxide. This reaction is central to its use as an antacid.

Reaction with Hydrochloric Acid

In gastric acid neutralization:

NaAl OH 2CO3+4HCl→NaCl+AlCl3+3H2O+CO2↑

-

Mechanism : The compound reacts stoichiometrically with HCl, releasing CO₂ and water while forming aluminum chloride (AlCl₃) and sodium chloride (NaCl) .

-

Kinetics : Studies using the pH-stat method show that the neutralization rate follows the Weibull distribution function, indicating a complex reaction pathway influenced by ion release dynamics .

Reaction with Sulfuric Acid

In analytical chemistry for titration:

NaAl OH 2CO3+3H2SO4→Al2(SO4)3+Na2SO4+3H2O+CO2↑

-

Application : Used to determine purity via back-titration methods.

Thermal Decomposition

Upon heating, this compound decomposes into stable oxides:

2NaAl OH 2CO3ΔNa2O+Al2O3+2CO2↑+2H2O↑

Interaction with Pharmaceuticals

The compound’s reactivity impacts drug absorption:

Chelation with Bile Acids

-

Example : Decreases absorption of chenodeoxycholic acid via chelation, reducing serum concentrations .

-

Mechanism : Forms insoluble complexes with carboxylate groups .

pH-Dependent Drug Interactions

Reaction with Metal Ions

This compound exhibits ion-exchange properties:

Lead(II) Ion Adsorption

NaAl OH 2CO3+Pb2+→PbAl OH 2CO3+2Na+

Stability in Aqueous Media

-

Hydrolysis : Partial dissociation in water:

NaAl OH 2CO3↔Na++Al OH 2CO3−

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing dihydroxyaluminium sodium carbonate (DASC)?

- Methodology : Synthesis typically involves controlled precipitation by reacting sodium carbonate with aluminum hydroxide under alkaline conditions. Characterization requires X-ray diffraction (XRD) for crystallinity, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., carbonate and hydroxyl bands), and scanning electron microscopy (SEM) for morphology . Titration with HCl can quantify carbonate content, while thermogravimetric analysis (TGA) assesses thermal stability .

- Critical Considerations : Ensure pH control to avoid unintended phases (e.g., aluminum hydroxide impurities). Use reagent-grade sodium carbonate to minimize contamination .

Q. How does DASC interact with gastric acid in pharmacological studies?

- Methodology : Simulate gastric fluid (0.1 M HCl) and monitor neutralization kinetics via pH-stat titration. Measure CO₂ release gravimetrically or via gas chromatography. Compare buffering capacity to other antacids (e.g., aluminum hydroxide) .

- Data Interpretation : The reaction (HO)2AlOCO2Na+2HCl→AlCl3+NaCl+CO2+2H2O drives acid-neutralizing efficacy. Track aluminum ion release using inductively coupled plasma mass spectrometry (ICP-MS) to assess bioavailability .

Q. What analytical techniques are suitable for quantifying DASC purity in complex matrices?

- Methodology : Use acid digestion followed by ICP-MS for aluminum and sodium quantification. Carbonate content can be determined via back-titration with NaOH after HCl treatment . For solid-state analysis, combine XRD with Rietveld refinement to detect crystalline impurities .

Advanced Research Questions

Q. How do synthesis parameters (e.g., Na₂CO₃ concentration, reaction time) influence DASC’s physicochemical properties?

- Experimental Design : Employ a factorial design to vary sodium carbonate content (0.1–0.5%) and aluminum hydroxide ratios. Correlate with compressive strength (2–8 MPa range) and porosity using mercury intrusion porosimetry .

- Advanced Modeling : Use density functional theory (DFT) to simulate the nanostructure and predict stability. Validate with experimental XRD and SEM data .

Q. What are the implications of aluminum speciation in DASC for long-term toxicological studies?

- Methodology : Conduct in vitro bioavailability assays using Caco-2 cell models to assess aluminum absorption. Compare speciation profiles (e.g., Al³⁺ vs. colloidal forms) via size-exclusion chromatography coupled with ICP-MS .

- Contradiction Analysis : Resolve discrepancies in toxicity data by isolating variables (e.g., pH, coexisting ions like citrate or fluoride) that alter aluminum bioavailability .

Q. How can researchers reconcile conflicting data on DASC’s stability under varying environmental conditions?

- Methodology : Perform accelerated aging studies at elevated temperatures/humidity levels. Monitor decomposition pathways using TGA-DSC and Raman spectroscopy. Compare kinetic models (e.g., Avrami vs. Ozawa) to predict shelf-life .

- Statistical Approach : Apply multivariate analysis to identify critical factors (e.g., moisture content, particle size) contributing to instability .

Q. Methodological Resources

- Synthesis Optimization : Reference factorial design frameworks from materials science studies on analogous systems .

- Toxicology Reporting : Follow OECD guidelines for in vitro metal bioavailability assays .

- Data Presentation : Adopt IUPAC standards for reporting crystallographic and spectroscopic data .

Properties

CAS No. |

16482-55-6 |

|---|---|

Molecular Formula |

CH4AlNaO5 |

Molecular Weight |

146.01 g/mol |

InChI |

InChI=1S/CH2O3.Al.Na.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2 |

InChI Key |

HCOGWSKIDQXORT-UHFFFAOYSA-L |

SMILES |

C1(=O)O[Al-]O1.O.O.[Na+] |

Isomeric SMILES |

C1(=O)O[Al-]O1.O.O.[Na+] |

Canonical SMILES |

C(=O)([O-])O[Al].O.O.[Na+] |

Key on ui other cas no. |

12011-77-7 16482-55-6 |

Synonyms |

dawsonite dihydroxy sodium aluminum carbonate dihydroxyaluminum sodium carbonate dihydroxyaluminum sodium carbonate potassium salt Kompensan |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.